6-Methoxythiazolo[5,4-C]pyridin-2-amine
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Overview
Description
6-Methoxythiazolo[5,4-C]pyridin-2-amine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the thiazolo[5,4-C]pyridine family, which is known for its diverse pharmacological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxythiazolo[5,4-C]pyridin-2-amine typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid. This method results in the formation of the target compound with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxythiazolo[5,4-C]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 6-Methoxythiazolo[5,4-C]pyridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with various enzymes and receptors, including histamine H3 receptors.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.
Thiazolo[5,4-d]pyrimidines: Another class of related compounds with a different ring fusion pattern.
Uniqueness: 6-Methoxythiazolo[5,4-C]pyridin-2-amine stands out due to its specific methoxy substitution, which imparts unique chemical and biological properties. This substitution enhances its ability to interact with a broader range of molecular targets and increases its potential for therapeutic applications.
Properties
Molecular Formula |
C7H7N3OS |
---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
6-methoxy-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C7H7N3OS/c1-11-6-2-4-5(3-9-6)12-7(8)10-4/h2-3H,1H3,(H2,8,10) |
InChI Key |
CGYZXSPMDDLYJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1)N=C(S2)N |
Origin of Product |
United States |
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